molecular formula C11H15N3 B7575724 N-(2-methylpropyl)-1H-indazol-4-amine

N-(2-methylpropyl)-1H-indazol-4-amine

Cat. No.: B7575724
M. Wt: 189.26 g/mol
InChI Key: IJDRCDYEOXUHTM-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-1H-indazol-4-amine is an indazole derivative featuring a 2-methylpropyl (isobutyl) group attached to the 4-amino position of the indazole core. Indazole scaffolds are pharmacologically significant due to their presence in kinase inhibitors, anticancer agents, and anti-inflammatory compounds. While the provided evidence lacks direct data on this compound, structural analogs and synthesis methods from patents and chemical databases allow for comparative analysis .

Properties

IUPAC Name

N-(2-methylpropyl)-1H-indazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-8(2)6-12-10-4-3-5-11-9(10)7-13-14-11/h3-5,7-8,12H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDRCDYEOXUHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC=CC2=C1C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpropyl)-1H-indazol-4-amine typically involves the reaction of 2-methylpropylamine with 4-chloro-1H-indazole under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-methylpropyl)-1H-indazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of N-(2-methylpropyl)-1H-indazol-4-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of this compound substituted products.

Scientific Research Applications

Chemistry: N-(2-methylpropyl)-1H-indazol-4-amine is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .

Medicine: this compound is explored for its therapeutic potential in treating various diseases. Its derivatives may act as inhibitors of specific enzymes or receptors involved in disease pathways .

Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. It may be incorporated into polymers or coatings to enhance their performance .

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-1H-indazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer progression .

Comparison with Similar Compounds

Heterocyclic Core Variations

  • N-(2-chloro-5-methylpyrimidin-4-yl)-1H-indazol-5-amine (): Replaces the 4-amine with a 5-amine and introduces a pyrimidine substituent.
  • N-[3-(1H-Imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine ():
    Substitutes indazole with benzothiazole, which contains sulfur instead of nitrogen. This alters electron distribution and may reduce hydrogen-bonding capacity. The imidazole-propyl chain increases polarity relative to the hydrophobic isobutyl group in the target compound .

Alkylamine Substituents

  • N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): Features a cyclopropyl group, which imposes steric constraints and enhances metabolic stability compared to the flexible isobutyl chain.
  • 1-(2-methylpyrimidin-4-yl)piperidin-4-amine (): A piperidine-linked pyrimidine derivative.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Yield (%) Key Spectral Data References
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C12H14N4 214.27 Cyclopropyl, pyridin-3-yl 104–107 17.9 HRMS m/z 215 ([M+H]+); δ 8.87 (¹H NMR)
N-(2-chloro-5-methylpyrimidin-4-yl)-1H-indazol-5-amine C12H11ClN6 274.71 Chloropyrimidine, indazol-5-amine N/A N/A Not reported
N-[3-(1H-Imidazol-1-yl)propyl]-4-methyl-1,3-benzothiazol-2-amine C14H16N4S 272.37 Imidazole-propyl, benzothiazole N/A N/A Molecular structure diagram
1-(2-methylpyrimidin-4-yl)piperidin-4-amine C10H16N4 192.26 Piperidine, methylpyrimidine N/A N/A Not reported

Key Observations :

  • The cyclopropyl analog () exhibits a moderate melting point (104–107°C), likely due to crystalline packing from the planar pyridine ring. The target compound’s isobutyl group may lower melting points due to increased hydrophobicity.
  • Yields for Ullmann-type couplings (e.g., 17.9% in ) suggest challenges in forming C–N bonds with bulky amines, a consideration for synthesizing the target compound .

Q & A

Q. What are the common synthetic routes for N-(2-methylpropyl)-1H-indazol-4-amine, and what critical reaction conditions must be optimized?

  • Methodological Answer: Synthesis typically involves a multi-step approach, starting with the functionalization of the indazole core. A key step is the nucleophilic substitution or condensation reaction between 1H-indazol-4-amine and 2-methylpropyl halides (e.g., isobutyl bromide). Base catalysts like sodium hydride or potassium carbonate are critical for deprotonating the amine and facilitating alkylation . Reaction temperature (35–60°C) and solvent choice (e.g., DMSO or DMF) significantly influence yield. Post-synthesis purification via column chromatography (e.g., using ethyl acetate/hexane gradients) is essential to isolate the product .

Q. How is the structure of this compound characterized using spectroscopic methods?

  • Methodological Answer:
  • NMR Spectroscopy: <sup>1</sup>H NMR reveals resonances for the indazole aromatic protons (δ 6.8–8.2 ppm), the methylpropyl group (δ 0.9–1.2 ppm for methyl, δ 2.5–3.0 ppm for CH2), and the NH2 group (broad peak at δ ~5 ppm). <sup>13</sup>C NMR confirms quaternary carbons in the indazole ring (~140–150 ppm) and alkyl chain carbons .
  • IR Spectroscopy: Stretching frequencies for NH2 (~3300 cm<sup>−1</sup>) and aromatic C=C (~1600 cm<sup>−1</sup>) are diagnostic .
  • HRMS: Molecular ion peaks (e.g., [M+H]<sup>+</sup>) validate the molecular formula .

Q. What are the key stability considerations for handling and storing this compound?

  • Methodological Answer: The compound is stable under inert atmospheres (N2 or Ar) and at low temperatures (−20°C). However, it may degrade in the presence of strong oxidizing agents or moisture. Storage in amber vials with desiccants (e.g., silica gel) is recommended. Reactivity assessments should include stress testing under acidic/basic conditions to identify degradation pathways .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound in anti-inflammatory or anticancer models?

  • Methodological Answer:
  • In Vitro Assays: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity. For anti-inflammatory activity, measure inhibition of COX-2 or TNF-α production in macrophages .
  • Target Identification: Use computational docking studies (e.g., AutoDock Vina) to predict binding affinities for kinases (e.g., EGFR) or inflammatory mediators. Validate with competitive binding assays .
  • Dose-Response Curves: Establish IC50 values with triplicate experiments and statistical validation (p < 0.05) .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo activity data for this compound?

  • Methodological Answer:
  • Pharmacokinetic Profiling: Assess bioavailability via LC-MS/MS after oral/intravenous administration. Poor absorption or rapid metabolism (e.g., cytochrome P450-mediated) may explain discrepancies .
  • Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to detect active/inactive metabolites in plasma .
  • Formulation Optimization: Improve solubility via co-solvents (e.g., PEG 400) or nanoparticle encapsulation to enhance in vivo efficacy .

Q. How can structure-activity relationship (SAR) studies be structured to identify critical functional groups influencing bioactivity?

  • Methodological Answer:
  • Analog Synthesis: Modify the indazole core (e.g., halogenation at C-6) or alkyl chain (e.g., branching vs. linear). Compare with analogs like 6-bromo-1H-indazol-4-amine (anti-tumor activity) .
  • SAR Table:
ModificationBioactivity Trend (IC50)Key Observation
N-(2-methylpropyl)10 µM (MCF-7)Optimal alkyl chain length
N-(2-fluoroethyl)25 µMReduced cell permeability
6-Bromo substitution5 µMEnhanced DNA intercalation

Q. What advanced analytical techniques are recommended for purity assessment and impurity profiling?

  • Methodological Answer:
  • HPLC-PDA: Use C18 columns with acetonitrile/water gradients to separate impurities. UV spectra (200–400 nm) confirm compound identity .
  • LC-HRMS: Detect trace impurities (<0.1%) and assign structures via fragmentation patterns .
  • Elemental Analysis: Validate purity by comparing experimental vs. theoretical C/H/N ratios .

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